molecular formula C23H26N2O6 B2776730 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide CAS No. 2034240-20-3

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide

Cat. No.: B2776730
CAS No.: 2034240-20-3
M. Wt: 426.469
InChI Key: STGPTHIFSXSWMG-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d][1,3]dioxole moiety, a hydroxy-phenyl group, and a tetrahydro-2H-pyran ring, making it a unique structure for research and industrial purposes.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide has several applications in scientific research:

Mechanism of Action

Mode of Action

It’s possible that the compound interacts with its targets by binding to active sites or allosteric sites, leading to changes in the targets’ function .

Biochemical Pathways

Without identified targets, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structure, it may influence pathways involving similar compounds or related metabolic processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties would greatly impact the compound’s bioavailability, determining how much of the compound reaches its targets in the body .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s targets and mode of action .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without more information on the compound’s targets and mode of action, it’s difficult to predict how these factors might affect the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a cyclization reaction of catechol derivatives with formaldehyde.

    Introduction of the hydroxy-phenyl group: This step involves the use of phenylboronic acid in a Suzuki coupling reaction.

    Formation of the tetrahydro-2H-pyran ring: This can be synthesized via a Prins reaction involving an aldehyde and an alkene.

    Oxalamide formation: The final step involves the reaction of the intermediate compounds with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).

    Reduction: The oxalamide linkage can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products

    Oxidation: Formation of ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide stands out due to its combination of a benzo[d][1,3]dioxole moiety, a hydroxy-phenyl group, and a tetrahydro-2H-pyran ring

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6/c26-21(24-13-16-6-7-19-20(12-16)31-15-30-19)22(27)25-14-23(28,17-4-2-1-3-5-17)18-8-10-29-11-9-18/h1-7,12,18,28H,8-11,13-15H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGPTHIFSXSWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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